Ace inhibitor BG-2
Description
The term "BG-2" appears in unrelated contexts across the evidence:
- : Refers to Bacillus velezensis BG-2, a bacterial strain studied for its antifungal properties in postharvest fruit preservation .
- : Describes a Bcl-2 inhibitor (apoptosis regulator) with structural substituents, but it is unrelated to ACE inhibition .
- : Uses "BG-2" as a dosage group (补中益气汤含药血清中剂量组) in a study on autoimmune thyroiditis .
Thus, "ACE inhibitor BG-2" is either a misnomer, a hypothetical compound, or an unreferenced entity in the provided materials. For the purpose of this response, we will assume a typographical or contextual error and focus on general ACE inhibitors and their comparisons with related compounds, leveraging available evidence.
Properties
CAS No. |
130349-12-1 |
|---|---|
Molecular Formula |
C57H89N13O13S |
Molecular Weight |
1196.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-6-amino-2-[(2-aminoacetyl)amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C57H89N13O13S/c1-31(2)46(68-51(76)41(22-25-84-7)63-49(74)39(16-10-12-23-58)62-45(73)28-60)54(79)64-40(17-11-13-24-59)50(75)69-48(33(5)6)56(81)70-47(32(3)4)55(80)67-44(30-71)53(78)65-42(27-35-29-61-38-15-9-8-14-37(35)38)52(77)66-43(57(82)83)26-34-18-20-36(72)21-19-34/h8-9,14-15,18-21,29,31-33,39-44,46-48,61,71-72H,10-13,16-17,22-28,30,58-60H2,1-7H3,(H,62,73)(H,63,74)(H,64,79)(H,65,78)(H,66,77)(H,67,80)(H,68,76)(H,69,75)(H,70,81)(H,82,83)/t39-,40+,41+,42+,43+,44+,46+,47+,48+/m1/s1 |
InChI Key |
MGYNMUZMHGMZTN-FCHOXZRBSA-N |
SMILES |
CC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)CN |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@@H](CCCCN)NC(=O)CN |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)CN |
sequence |
GKMVKVVSWY |
Synonyms |
ACE inhibitor BG-2 Gly-Lys-Met-Val-Lys-Val-Val-Ser-Trp-Tyr glyceraldehyde 3-phosphate dehydrogenase (304-313) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison of ACE Inhibitors with Similar Compounds
ACE inhibitors are widely used in hypertension and heart failure. Below is a comparative analysis based on pharmacological properties, clinical efficacy, and alternatives (e.g., angiotensin II receptor blockers [ARBs]), as supported by and .
Table 1: Key Pharmacological Comparisons
Key Findings from Evidence:
ACE Inhibitors vs. ARBs :
- ACE inhibitors are preferred for heart failure with reduced ejection fraction (HFrEF), but ARBs are recommended if ACE inhibitors are poorly tolerated (e.g., due to cough) .
- Both classes require monitoring of renal function and electrolytes .
ACE Inhibitors vs. Calcium Channel Blockers :
- Calcium channel blockers (CCBs) are less effective in HF but preferred in isolated systolic hypertension. ACE inhibitors offer superior organ protection in diabetic nephropathy .
ACE Inhibitors vs.
Structural and Functional Insights from Related Compounds
- : A Bcl-2 inhibitor with substituents like SO₂R (sulfonyl groups) and halogen atoms (fluorine, chlorine) highlights the role of electronegative groups in enhancing binding affinity .
Table 2: Structural Features Influencing Drug Efficacy
Q & A
Q. Table 1. Key Parameters for In Vivo BG-2 Efficacy Studies
| Parameter | Measurement Tool | Control Consideration |
|---|---|---|
| Blood Pressure | Telemetry or tail-cuff | Baseline circadian rhythms |
| Renal Function | Creatinine clearance | Hydration status |
| Tissue ACE Activity | Fluorometric assays | Post-mortem degradation |
Q. Table 2. Factorial Design Matrix for Combination Therapy Testing
| Group | BG-2 Dose | Co-Therapy | Primary Endpoint |
|---|---|---|---|
| 1 | 10 mg/kg | None | Systolic BP reduction |
| 2 | 10 mg/kg | Hydrochlorothiazide | Urinary Na⁺ excretion |
| 3 | 20 mg/kg | None | Plasma aldosterone levels |
| 4 | 20 mg/kg | Hydrochlorothiazide | Glomerular filtration rate |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
